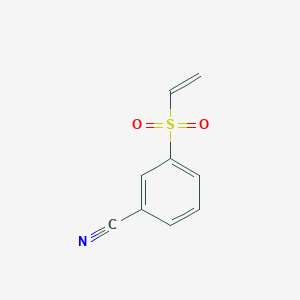

3-(Ethenesulfonyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethenylsulfonylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-2-13(11,12)9-5-3-4-8(6-9)7-10/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFLDUNTGJPMLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423031-94-0 | |

| Record name | 3-(ethenesulfonyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Solubility and Stability of 3-(Ethenesulfonyl)benzonitrile in Biological Buffers

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Ethenesulfonyl)benzonitrile is a compound of growing interest within drug discovery, primarily due to its vinyl sulfone moiety, which can act as a Michael acceptor.[1][2] This functional group allows for the formation of covalent bonds with nucleophilic residues on biological macromolecules, making it a valuable warhead for targeted covalent inhibitors.[1][2][3][4] The efficacy and safety of such compounds are critically dependent on their physicochemical properties, particularly their solubility and stability in aqueous biological environments. This guide provides a comprehensive overview of the key considerations and experimental protocols for characterizing the solubility and stability of this compound in commonly used biological buffers.

Introduction: The Significance of the Vinyl Sulfone Moiety

Vinyl sulfones are electron-deficient alkenes that serve as effective Michael acceptors, reacting with nucleophiles such as the thiol groups of cysteine residues and the amino groups of lysine residues in proteins.[1][3][4][5] This reactivity has been harnessed in the design of irreversible inhibitors for a variety of enzymes, including proteases and kinases.[1][2][3][4] Unlike more traditional electrophiles, vinyl sulfones can offer a desirable balance of reactivity and stability, contributing to their appeal in drug design.[1][5] The benzonitrile group, while less reactive, contributes to the overall physicochemical properties of the molecule, including its polarity and potential for non-covalent interactions.[6][7][8]

A thorough understanding of the solubility and stability of this compound is paramount for several reasons:

-

Bioassay Accuracy: Inconsistent solubility can lead to erroneous dose-response curves and misleading structure-activity relationships (SAR).

-

Pharmacokinetic Profile: Poor aqueous stability can result in rapid degradation, limiting the compound's bioavailability and in vivo efficacy.

-

Formulation Development: Knowledge of these properties is essential for developing appropriate formulations for preclinical and clinical studies.

This guide will delineate the theoretical and practical aspects of assessing these critical parameters.

Assessing the Aqueous Solubility of this compound

The aqueous solubility of a compound is a key determinant of its absorption and distribution in biological systems. Both kinetic and thermodynamic solubility are important parameters to evaluate during drug discovery.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock (typically in DMSO) and then precipitated in an aqueous buffer. This method is high-throughput and reflects the conditions often encountered in initial biological screening assays.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the desired biological buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not produce a significant increase in turbidity compared to the buffer-only control.

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. This is a more time-consuming but more accurate measure of a compound's intrinsic solubility.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various biological buffers (e.g., PBS pH 7.4, Tris-HCl pH 8.0, Acetate buffer pH 5.0).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Reporting: The thermodynamic solubility is reported as the average concentration from multiple replicates.

Table 1: Hypothetical Solubility Data for this compound

| Buffer System | pH | Temperature (°C) | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) |

| Phosphate-Buffered Saline | 7.4 | 25 | 75 | 68 |

| Tris-HCl | 8.0 | 25 | 68 | 62 |

| Sodium Acetate | 5.0 | 25 | 82 | 75 |

| Phosphate-Buffered Saline | 7.4 | 37 | 85 | 78 |

Profiling the Stability in Biological Buffers

The stability of this compound in biological buffers is crucial for its viability as a drug candidate. The primary route of degradation is expected to be the reaction of the vinyl sulfone moiety with nucleophiles present in the buffer or with water itself (hydrolysis).

Chemical Stability Assessment

This involves incubating the compound in various buffers over time and monitoring its degradation.

Experimental Protocol: HPLC-Based Stability Assay

-

Solution Preparation: Prepare a solution of this compound at a known concentration (e.g., 10 µM) in a panel of biological buffers (e.g., PBS pH 7.4, Tris-HCl pH 8.0, Glycine-HCl pH 3.0).

-

Incubation: Aliquot the solutions into sealed vials and incubate them at a constant temperature (e.g., 37°C).

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each vial.

-

Reaction Quenching: If necessary, quench the reaction by adding an equal volume of a cold organic solvent like acetonitrile.

-

Analysis: Analyze the samples by reverse-phase HPLC with UV detection. Monitor the disappearance of the parent compound peak over time.

-

Data Analysis: Plot the percentage of the remaining parent compound against time to determine the degradation kinetics and calculate the half-life (t½) in each buffer.

Reactivity with Biological Nucleophiles

To mimic the in vivo environment more closely, it is important to assess the stability in the presence of biologically relevant nucleophiles, such as glutathione (GSH), which is abundant in cells.

Experimental Protocol: Glutathione (GSH) Adduct Formation Assay

-

Reaction Mixture: Prepare a reaction mixture containing this compound (e.g., 10 µM) and a physiologically relevant concentration of GSH (e.g., 1-5 mM) in PBS at pH 7.4.

-

Incubation: Incubate the mixture at 37°C.

-

Time-Point Analysis: At various time points, take aliquots and analyze them by LC-MS.

-

Data Interpretation: Monitor for the decrease in the mass signal of the parent compound and the appearance of a new mass corresponding to the GSH adduct. This provides a measure of the compound's reactivity towards a key biological thiol.

Table 2: Hypothetical Stability Data for this compound at 37°C

| Buffer System | pH | Half-life (t½, hours) | Notes |

| Glycine-HCl | 3.0 | > 48 | Stable at acidic pH |

| Phosphate-Buffered Saline | 7.4 | 24 | Moderate stability at physiological pH |

| Tris-HCl | 8.0 | 12 | Increased degradation at slightly basic pH |

| PBS + 5 mM GSH | 7.4 | 2 | Rapid adduction with glutathione |

Mechanistic Considerations and Data Interpretation

The vinyl sulfone group is susceptible to Michael addition.[1][5] The rate of this reaction is influenced by the pH of the medium and the nucleophilicity of the attacking species.

-

pH-Dependent Hydrolysis: At neutral to basic pH, hydroxide ions can act as nucleophiles, leading to the hydrolysis of the vinyl sulfone. This is often observed as an increased degradation rate at higher pH values.

-

Reaction with Buffer Components: Some buffers contain nucleophilic functional groups (e.g., the primary amine in Tris) that can react with the vinyl sulfone.[9][10] This is a critical consideration when selecting buffers for biological assays.

-

Adduction with Thiols: The high reactivity with thiols, such as glutathione, is a key feature of vinyl sulfones and is the basis for their mechanism of action as covalent inhibitors of cysteine proteases.[3][4] However, this off-target reactivity can also lead to rapid clearance and potential toxicity.

Visualization of Key Processes

Diagram 1: Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the chemical stability of this compound.

Diagram 2: Degradation Pathway via Michael Addition

Sources

- 1. Vinyl Sulfones - Enamine [enamine.net]

- 2. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]

- 4. Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzonitrile - Wikipedia [en.wikipedia.org]

- 7. Benzonitrile (CAS 100-47-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 10. Buffers for Biochemical Reactions [worldwide.promega.com]

Defining the Warhead: The Covalent Potential of 3-(Ethenesulfonyl)benzonitrile

Is 3-(Ethenesulfonyl)benzonitrile a covalent modifier?

Executive Summary

Yes, this compound is a covalent modifier.

It belongs to the class of aryl vinyl sulfones , a well-characterized category of electrophilic "warheads" used in chemical biology and targeted covalent inhibitor (TCI) discovery. Its mechanism of action is driven by the vinyl sulfone moiety, which acts as a Michael acceptor, forming an irreversible thioether bond with nucleophilic cysteine residues on target proteins.[1]

The presence of the benzonitrile group at the meta-position serves a critical medicinal chemistry function: it acts as an electron-withdrawing group (EWG), electronically tuning the vinyl sulfone to increase its electrophilicity and reactivity compared to an unsubstituted phenyl vinyl sulfone.

Chemical Architecture & Reactivity Profile

To understand the behavior of this compound, we must deconstruct its scaffold into its functional components. This molecule is not merely a binder; it is a reactive probe designed for cysteine engagement .

Structural Components

| Component | Structure | Function |

| Vinyl Sulfone | The Warhead. A soft electrophile that undergoes conjugate addition.[2] It is the site of covalent attachment.[3][4] | |

| Sulfonyl Bridge | The Activator. Strong electron-withdrawing nature stabilizes the transition state of the Michael addition. | |

| Benzonitrile | The Tuner. The cyano group ( |

Reactivity Hierarchy

Unlike highly reactive acryloyl chlorides or nonspecific alkylators (e.g., iodoacetamide), vinyl sulfones occupy a "Goldilocks" zone of reactivity. They are generally unreactive toward oxygen nucleophiles (water, serine) but highly selective for the soft thiolate anion (

-

Selectivity: Cysteine (

) >> Histidine (imidazole) > Lysine ( -

Stability: High metabolic stability compared to acrylamides; resistant to rapid hydrolysis in plasma.

Mechanism of Action: The Michael Addition

The covalent modification occurs via a 1,4-Michael Addition . The sulfur atom of a cysteine residue in the target protein attacks the

Pathway Logic

-

Nucleophilic Activation: The local protein environment (often a neighboring histidine or basic residue) acts as a general base, deprotonating the cysteine thiol (

) to a thiolate anion ( -

Conjugate Attack: The thiolate attacks the terminal carbon (

-carbon) of the ethenesulfonyl group. -

Transition State Stabilization: The negative charge is delocalized onto the sulfonyl oxygens.

-

Protonation: The

-carbon picks up a proton from the solvent or the general base, cementing the irreversible thioether adduct .

Visualizing the Mechanism

The following diagram illustrates the reaction trajectory from free probe to covalent adduct.

Figure 1: Kinetic pathway of covalent modification via Michael Addition. The reaction is governed by binding affinity (

Experimental Validation Protocols

As a researcher, you must validate that this compound is acting as a covalent modifier and not a tight-binding reversible inhibitor. The following protocols provide a self-validating workflow.

Protocol A: Intact Protein Mass Spectrometry (The "Gold Standard")

This assay detects the mass shift corresponding to the addition of the probe.

Materials:

-

Recombinant Target Protein (5 µM)

-

This compound (50 µM, 10x excess)

-

LC-MS grade Formic Acid

-

Q-TOF or Orbitrap Mass Spectrometer

Workflow:

-

Incubation: Mix protein and probe in reaction buffer (PBS, pH 7.4). Incubate at 25°C for 60 minutes.

-

Quenching: Add 1% Formic Acid to stop the reaction and denature the protein.

-

Desalting: Pass sample through a C4 desalting column to remove excess unbound probe.

-

Acquisition: Analyze via ESI-MS.

-

Data Analysis: Deconvolute the mass spectrum.

Expected Result:

-

Control: Mass =

-

Experimental: Mass =

(Molecular weight of the probe). -

Note: The lack of a leaving group in vinyl sulfone additions means the mass shift equals the exact mass of the probe.

Protocol B: Time-Dependent Inhibition ( Shift)

Covalent inhibitors exhibit time-dependent potency.

-

Prepare identical enzyme inhibition assay plates.

-

Pre-incubate enzyme with inhibitor for varying times:

minutes. -

Add substrate and measure activity.

-

Validation Criteria: The

value should decrease (potency increases) as pre-incubation time increases. A reversible inhibitor will show a constant

Applications in Drug Discovery[2][3][4][5][6][7][8][9]

This compound is rarely a final drug; it is a Chemical Probe or Fragment .

Covalent Fragment Screening

In Fragment-Based Drug Discovery (FBDD), libraries of electrophiles are screened against targets (e.g., KRAS, BTK) to find "ligandable" cysteines.

-

Role: This molecule acts as a "scout." If it labels a protein, it identifies a reactive cysteine and a binding pocket.

-

Optimization: Once a hit is found, the benzonitrile ring is elaborated (e.g., adding substituents to the 4- or 5-position) to improve non-covalent affinity (

), converting the fragment into a high-potency lead.

Activity-Based Protein Profiling (ABPP)

Derivatives of this scaffold (e.g., with an added alkyne handle) are used in chemoproteomics.

-

Workflow: Treat cell lysate with the alkyne-tagged probe

Click chemistry with Azide-Rhodamine -

Purpose: To map the "reactivity landscape" of the proteome and identify off-target liabilities.

Workflow Diagram: Fragment-to-Lead Optimization

Figure 2: Strategic workflow for utilizing this compound in covalent drug discovery.

References

-

Singh, J., et al. (2011). "The resurgence of covalent drugs."[5][6] Nature Reviews Drug Discovery, 10, 307–317. Link

-

Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

-

Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry, 59(4), 1350–1369. Link

-

Patterson, A. W., et al. (2006). "Design and synthesis of vinyl sulfone-based inhibitors of cysteine proteases." Journal of Medicinal Chemistry, 49(21), 6298-6307. Link

Sources

- 1. Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modeling covalent-modifier drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery | MDPI [mdpi.com]

Methodological & Application

Application Note: Covalent Fragment Screening & Cysteine Profiling using 3-(Ethenesulfonyl)benzonitrile (ESBN)

Introduction & Principle

3-(Ethenesulfonyl)benzonitrile (ESBN) represents a critical class of "scout fragments" used in chemoproteomics and Fragment-Based Drug Discovery (FBDD). Unlike highly reactive chloroacetamides or acrylamides, ESBN features a vinyl sulfone warhead. This moiety offers a "Goldilocks" reactivity profile: it is sufficiently stable in aqueous buffers to minimize non-specific background labeling, yet reactive enough to covalently modify nucleophilic cysteines located within ligandable protein pockets.

Core Applications

-

Ligandability Mapping: Identifying which cysteines across the proteome can be targeted by small molecules.

-

Hit Finding: Serving as a starting chemical scaffold for the development of Targeted Covalent Inhibitors (TCIs).

-

Site Validation: Confirming the accessibility of catalytic or allosteric cysteines in specific target proteins (e.g., E3 ligases, kinases, proteases).

Mechanism of Action

ESBN functions via an irreversible Thiol-Michael Addition . The sulfonyl group (

Reaction:

Mass Shift: +193.02 Da (Monoisotopic)

Experimental Workflows

Workflow A: Competitive IsoTOP-ABPP (Proteome-Wide)

For mapping ligandability across the entire proteome.

This protocol uses isotopic Tandem Orthogonal Proteolysis-Activity Based Protein Profiling (isoTOP-ABPP) to quantify the occupancy of ESBN at thousands of cysteine sites simultaneously.

Reagents Required[1]

-

Fragment: this compound (100 mM stock in DMSO).

-

Probe: Iodoacetamide-Alkyne (IA-alkyne) or similar broad-spectrum cysteine probe.

-

Click Reagents: Biotin-Azide (cleavable linker recommended), CuSO4, TCEP, TBTA.

-

Enrichment: Streptavidin-Agarose beads.

-

Protease: Trypsin (Sequencing Grade).

Protocol Steps

-

Lysate Preparation: Prepare proteome lysate (e.g., HEK293T, Jurkat) at 2 mg/mL in PBS.

-

Fragment Incubation (Competition):

-

Split lysate into two aliquots: Control (DMSO) and Treated (ESBN).

-

Add ESBN (e.g., 50–200 µM) to the Treated sample.

-

Incubate for 60 min at 25°C.

-

-

Probe Labeling:

-

Add IA-alkyne (100 µM) to both samples.

-

Incubate for 60 min at 25°C. Note: ESBN-bound cysteines will NOT react with IA-alkyne.

-

-

Click Chemistry & Enrichment:

-

Perform CuAAC click reaction to attach Biotin-Azide to the IA-alkyne probe.

-

Enrich biotinylated proteins on Streptavidin beads.

-

-

Digestion & TMT Labeling:

-

Perform on-bead tryptic digestion.

-

Label Control peptides with TMT-126 and Treated peptides with TMT-127 (or equivalent isotopic pairs).

-

-

LC-MS/MS Analysis: Combine samples and analyze via High-Resolution MS.

Data Interpretation

Calculate the Ratio

- : No binding. The cysteine was equally available to the probe in both samples.

- (e.g., < 0.5): Hit. ESBN blocked the cysteine, preventing probe labeling.

-

Occupancy (%) =

.

Workflow B: Intact Protein Mass Spectrometry (Target-Focused)

For validating binding to a purified recombinant protein.

Protocol Steps

-

Buffer Exchange: Ensure protein is in a non-nucleophilic buffer (e.g., HEPES, pH 7.5). Avoid DTT or

-ME. -

Incubation:

-

Protein Conc: 5–10 µM.

-

ESBN Conc: 50–100 µM (10x excess).

-

Time: Time-course (1h, 4h, 12h).

-

-

Quenching: Acidify with 0.1% Formic Acid.

-

Analysis: LC-MS (Q-TOF or Orbitrap) with deconvolution.

-

Result: Look for the disappearance of the Apo-protein mass and appearance of the +193 Da adduct peak.

Visualization of Workflows

Diagram 1: Chemical Mechanism & Pathway

This diagram illustrates the molecular mechanism of the Michael Addition and the downstream effects.

Caption: Mechanism of irreversible cysteine modification by ESBN via Michael Addition.

Diagram 2: Competitive Chemoproteomics Workflow

This flow details the logic of the IsoTOP-ABPP experiment.

Caption: Competitive ABPP workflow to identify proteome-wide targets of ESBN.

Data Analysis & Reactivity Profile

When analyzing MS data for ESBN, it is crucial to benchmark its reactivity against other common warheads.

Table 1: Comparative Reactivity of Cysteine Warheads

| Warhead Class | Representative Structure | Reactivity ( | Selectivity | Stability (Buffer) |

| Vinyl Sulfone | ESBN | Moderate | High | High (>24h) |

| Acrylamide | Prop-2-enamide | Moderate-High | Moderate | High |

| Chloroacetamide | 2-Chloroacetamide | High | Low (Promiscuous) | Low |

| Vinyl Sulfonamide | Ethenesulfonamide | Low-Moderate | High | High |

Troubleshooting

-

Low Labeling Efficiency: If the +193 Da shift is not observed in Intact MS, the cysteine may be buried or oxidized. Try adding a mild denaturant (1M Urea) or reducing agent (TCEP) before removing it and adding the fragment.

-

Precipitation: ESBN has limited solubility in pure water. Ensure final DMSO concentration is 1–2% in the assay buffer.

References

-

Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. [Link]

-

Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.[2] Journal of the American Chemical Society, 141(22), 8822–8832. [Link]

-

Geoghegan, K. F., et al. (2010). Site-Specific Labeling of Proteins with Vinyl Sulfones. Bioconjugate Chemistry, 21(10), 1913–1918. [Link]

Sources

Application Notes and Protocols for Activity-Based Protein Profiling (ABPP) with 3-(Ethenesulfonyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Protein Function with Covalent Chemoproteomics

Activity-based protein profiling (ABPP) has emerged as a powerful technology in chemical biology and drug discovery, enabling the direct assessment of protein function in complex biological systems.[1][2][3][4] Unlike traditional proteomic approaches that measure protein abundance, ABPP utilizes specially designed chemical probes to covalently label active enzymes, providing a snapshot of the functional state of the proteome.[1][4][5] This methodology has proven invaluable for identifying novel drug targets, elucidating mechanisms of drug action, and discovering new enzymatic functions.[2][6]

At the heart of ABPP is the activity-based probe (ABP), a small molecule typically composed of three key elements: a reactive group (or "warhead") that forms a covalent bond with a target protein, a recognition element that directs the probe to a specific class of proteins, and a reporter tag for detection and enrichment.[7][8] The covalent nature of the interaction between the probe and its target provides a robust and permanent mark, allowing for stringent downstream purification and analysis.[9]

This application note provides a detailed guide to the use of 3-(Ethenesulfonyl)benzonitrile , a vinyl sulfone-containing probe, for activity-based protein profiling. Vinyl sulfones are a class of electrophiles known to react with nucleophilic residues on proteins, most notably cysteine.[10] The nitrile group on the benzonitrile scaffold of this particular probe can be envisioned as a recognition element that may confer specificity towards certain protein targets. We will delve into the mechanism of action, provide detailed experimental protocols, and discuss the downstream analysis of probe-labeled proteins.

The Warhead: Mechanism of Covalent Modification by Vinyl Sulfones

The reactivity of the vinyl sulfone moiety is central to its utility as a warhead in ABPP. It acts as a Michael acceptor, susceptible to nucleophilic attack by the thiol group of cysteine residues within the proteome.[10] This reaction, a Michael-type 1,4-addition, results in the formation of a stable thioether bond, covalently linking the probe to the protein target.

The reaction is generally specific for cysteine residues due to the high nucleophilicity of the thiolate anion (Cys-S⁻) under physiological conditions. The specificity of the labeling can be further influenced by the accessibility of the cysteine residue and its surrounding microenvironment within the protein structure.

Diagram: Covalent Labeling of a Cysteine Residue by this compound

Caption: Mechanism of covalent modification of a protein cysteine residue.

Experimental Workflows: A Two-Step Labeling Strategy

For enhanced cell permeability and experimental flexibility, a two-step labeling strategy is often employed in ABPP.[2][7][11] This involves using a probe that contains a bioorthogonal handle, such as an alkyne or an azide. Following the initial labeling of the proteome, a reporter tag (e.g., biotin or a fluorophore) is attached via a bioorthogonal "click" reaction.[2] This approach allows for the use of smaller, more cell-permeable probes for in situ and in vivo experiments.

The following protocols are based on a two-step labeling workflow using an alkyne-functionalized version of this compound. Note: These are representative protocols and may require optimization for specific cell types and experimental goals.

Diagram: Two-Step Activity-Based Protein Profiling Workflow

Caption: General workflow for two-step ABPP using an alkyne-probe.

Protocol 1: In-Situ Labeling of Live Cells

This protocol describes the labeling of proteins in living, cultured mammalian cells.

Materials:

-

Cultured mammalian cells

-

Complete cell culture medium

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

-

Alkyne-functionalized this compound probe (stock solution in DMSO)

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere and reach the desired confluency (typically 70-90%).

-

Probe Treatment:

-

Prepare working solutions of the alkyne-probe in complete cell culture medium. A final concentration range of 10-100 µM is a good starting point for optimization.

-

Include a vehicle control (DMSO) at the same final concentration as the probe-treated samples.

-

Aspirate the old medium from the cells and replace it with the probe-containing or vehicle control medium.

-

Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

-

-

Cell Harvest and Lysis:

-

Aspirate the labeling medium and wash the cells twice with cold DPBS.

-

Add an appropriate volume of cold lysis buffer to the plate and scrape the cells.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (proteome) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry and Protein Enrichment

This protocol describes the attachment of a biotin reporter tag and the subsequent enrichment of labeled proteins.

Materials:

-

Labeled proteome from Protocol 1

-

Biotin-azide (stock solution in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) (stock solution in water)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (stock solution in DMSO)

-

Copper(II) sulfate (CuSO₄) (stock solution in water)

-

Streptavidin agarose beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS)

-

Microcentrifuge tubes

Procedure:

-

Click Reaction:

-

In a microcentrifuge tube, combine the following in order:

-

Normalized protein lysate (e.g., 1 mg of total protein)

-

Biotin-azide (final concentration of 100 µM)

-

TCEP (final concentration of 1 mM)

-

TBTA (final concentration of 100 µM)

-

CuSO₄ (final concentration of 1 mM)

-

-

Vortex briefly to mix and incubate at room temperature for 1 hour with gentle rotation.

-

-

Protein Precipitation (Optional but Recommended):

-

Precipitate the protein to remove excess click chemistry reagents. A methanol/chloroform precipitation is a common method.

-

Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

-

-

Streptavidin Enrichment:

-

Equilibrate streptavidin agarose beads by washing them with PBS.

-

Add the equilibrated beads to the protein sample.

-

Incubate for 1-2 hours at room temperature with gentle rotation to allow the biotinylated proteins to bind to the beads.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Perform a series of stringent washes to remove non-specifically bound proteins. This may include washes with PBS containing 1% SDS, followed by washes with urea, and finally with PBS alone.

-

Protocol 3: On-Bead Digestion and Sample Preparation for Mass Spectrometry

This protocol describes the preparation of enriched proteins for analysis by mass spectrometry.

Materials:

-

Enriched protein-bound beads from Protocol 2

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Urea

-

Ammonium bicarbonate

-

Formic acid

-

C18 desalting spin tips

Procedure:

-

Reduction and Alkylation:

-

Resuspend the beads in a buffer containing urea (e.g., 6 M urea in 100 mM ammonium bicarbonate).

-

Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.

-

Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

-

-

Tryptic Digestion:

-

Dilute the urea concentration to less than 2 M with 100 mM ammonium bicarbonate.

-

Add trypsin at a 1:50 (trypsin:protein) ratio.

-

Incubate overnight at 37°C with shaking.

-

-

Peptide Collection and Desalting:

-

Centrifuge the beads and collect the supernatant containing the digested peptides.

-

Acidify the peptides with formic acid.

-

Desalt the peptides using C18 spin tips according to the manufacturer's instructions.

-

-

LC-MS/MS Analysis:

-

Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis and Interpretation

The data generated from the LC-MS/MS analysis will consist of a list of identified peptides and proteins. The primary goal is to identify the proteins that were covalently labeled by the this compound probe. This is typically achieved by comparing the spectral counts or ion intensities of proteins identified in the probe-treated sample versus the vehicle control. Proteins that are significantly enriched in the probe-treated sample are considered potential targets.

Further bioinformatic analysis can be performed to classify the identified targets by their cellular localization, biological function, and involvement in disease pathways. Validation of key targets can be performed using orthogonal methods such as Western blotting or by developing more specific probes.

Quantitative Data Summary

| Parameter | Recommended Starting Range | Notes |

| Probe Concentration (In-Situ) | 10 - 100 µM | Optimize for cell type and target of interest. |

| Incubation Time (In-Situ) | 1 - 4 hours | Monitor for cytotoxicity at longer incubation times. |

| Protein Lysate Amount | 1 - 5 mg | Dependent on the abundance of the target protein. |

| Click Chemistry Reagents | See Protocol 2 | Ensure stock solutions are fresh. |

| Trypsin to Protein Ratio | 1:50 | For efficient on-bead digestion. |

Conclusion and Future Perspectives

This compound represents a valuable tool for activity-based protein profiling, enabling the exploration of the functional proteome. The vinyl sulfone warhead provides a reliable mechanism for covalently labeling cysteine residues, and the protocols outlined in this application note provide a framework for its use in a two-step ABPP workflow. While the protocols provided are comprehensive, it is crucial to emphasize that optimization of probe concentration, incubation time, and lysis conditions is essential for successful application in different biological contexts.

The continued development and application of covalent probes like this compound will undoubtedly lead to new discoveries in basic biology and contribute to the development of novel therapeutics.

References

-

Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC. (2021-05-18). Retrieved from [Link]

-

(PDF) Vinyl Sulfone: A Multi-Purpose Function in Proteomics - ResearchGate. Retrieved from [Link]

-

Bioorthogonal Reactions in Activity-Based Protein Profiling - PMC - NIH. (2020-12-18). Retrieved from [Link]

-

Activity-based protein profiling: A graphical review - PMC. Retrieved from [Link]

-

Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - Frontiers. (2018-04-08). Retrieved from [Link]

-

Reactive chemistry for covalent probe and therapeutic development - PMC. Retrieved from [Link]

-

Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC. Retrieved from [Link]

-

Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC - NIH. Retrieved from [Link]

-

[ 18 F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile - PubMed. (2006-05-22). Retrieved from [Link]

-

Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design - MDPI. Retrieved from [Link]

-

Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC - NIH. Retrieved from [Link]

-

Ultrafast and selective labeling of endogenous proteins using affinity-based benzotriazole chemistry - PMC. Retrieved from [Link]

-

Rapid covalent-probe discovery by electrophile fragment screening - bioRxiv. (2018-10-14). Retrieved from [Link]

-

Covalent Tethering of Fragments For Covalent Probe Discovery - PubMed - NIH. (2016-04-01). Retrieved from [Link]

-

ABPP-HT* - Deep meets fast for activity-based profiling of deubiquitylating enzymes using advanced DIA mass spectrometry methods | bioRxiv. (2022-02-21). Retrieved from [Link]

-

Activity based Protein Profiling (Abpp) - Creative Biolabs. Retrieved from [Link]

-

“Inverse Drug Discovery” strategy to identify proteins that are targeted by latent electrophiles – exemplified by arylfluorosulfates - PMC. Retrieved from [Link]

-

Liganding functional tyrosine sites on proteins using sulfur-triazole exchange chemistry. Retrieved from [Link]

-

Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018-04-09). Retrieved from [Link]

-

(A) General workflow of ABPP and AfBP. (B) Photo‐crosslinker and... - ResearchGate. Retrieved from [Link]

-

Activity based Protein Profiling (Abpp) - Creative Biolabs. Retrieved from [Link]

Sources

- 1. Profiling the proteome-wide selectivity of diverse electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. youtube.com [youtube.com]

- 4. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein Structural Analysis via Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

How to improve the labeling efficiency of 3-(Ethenesulfonyl)benzonitrile

Welcome to the technical support center for 3-(Ethenesulfonyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving high-efficiency covalent labeling of your target proteins. Here, we address common challenges and provide solutions grounded in the chemical principles of vinyl sulfone reactivity.

Fundamentals: Understanding the Reagent

Q1: What is this compound and how does it label proteins?

This compound is a covalent labeling reagent. Its reactivity stems from the vinyl sulfone group, which is an electrophilic Michael acceptor.[1] This group reacts with nucleophilic amino acid residues on a protein's surface, forming a stable thioether or amine bond.[2][3] The primary targets are the thiol groups of cysteine residues due to their high nucleophilicity, especially at physiological or slightly alkaline pH.[4][5] However, reactions with other nucleophiles like the epsilon-amino group of lysine or the imidazole group of histidine can also occur, particularly under basic conditions.[6][7]

The reaction mechanism is a Michael-type addition, where the nucleophilic residue attacks the β-carbon of the vinyl group. This process is generally irreversible and forms a stable covalent adduct.[8]

Caption: Mechanism of cysteine labeling by a vinyl sulfone reagent.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during labeling experiments.

Q2: I am observing low or no labeling of my target protein. What are the likely causes and how can I fix this?

Low labeling efficiency is a frequent issue with several potential causes. A systematic approach is key to identifying and resolving the problem.

Possible Cause 1: Suboptimal Reaction pH

-

Explanation: The reactivity of cysteine, the primary target, is highly pH-dependent. The nucleophilic species is the thiolate anion (Cys-S⁻), which is more prevalent at a pH above its pKa (~8.3). Labeling at a neutral or acidic pH will be significantly slower.[3]

-

Solution: Increase the pH of your reaction buffer. A good starting point is pH 7.5-8.5. Be aware that very high pH (>9.0) can lead to reagent hydrolysis and increased reactivity with other residues like lysine, potentially causing non-specific labeling.[7]

Possible Cause 2: Presence of Interfering Nucleophiles

-

Explanation: Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol) will compete with your protein for the labeling reagent, drastically reducing efficiency.[9]

-

Solution: Perform a buffer exchange into a non-nucleophilic buffer such as HEPES, phosphate (PBS), or bicarbonate buffer before starting the labeling reaction. Ensure all reducing agents are removed from the protein sample.

Possible Cause 3: Insufficient Molar Excess of Reagent

-

Explanation: The kinetics of the reaction depend on the concentration of both the protein and the reagent. A low molar excess may result in an impractically long reaction time.

-

Solution: Increase the molar excess of this compound. A typical starting range is 10-20 molar equivalents relative to the protein. This may need to be optimized for your specific target.[9]

Possible Cause 4: Low Solvent Accessibility of Target Residues

-

Explanation: If the target cysteine or lysine residues are buried within the protein's three-dimensional structure, they will not be accessible to the labeling reagent.[4][10]

-

Solution:

-

Confirm the location of potential labeling sites using structural data (e.g., PDB) or prediction software.

-

Consider performing the labeling under partially denaturing conditions if preserving protein activity is not a primary concern. However, this can lead to non-specific labeling.[10]

-

Possible Cause 5: Reagent Instability

-

Explanation: Vinyl sulfones can degrade over time, especially in aqueous solutions at high pH. Using a degraded stock solution will lead to poor results.

-

Solution: Prepare a fresh stock solution of this compound in an anhydrous solvent like DMSO or DMF immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.

Sources

- 1. researchgate.net [researchgate.net]

- 2. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting low solubility of 3-(Ethenesulfonyl)benzonitrile

This guide functions as a specialized technical support resource for researchers working with 3-(Ethenesulfonyl)benzonitrile (ESBN) .[1] It addresses the physicochemical challenges inherent to aryl vinyl sulfones, specifically focusing on solubility, stability, and assay interference.[1]

Ticket ID: ESBN-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Covalent Discovery Unit

Executive Summary

This compound is a reactive electrophilic fragment (Michael acceptor) commonly used in covalent ligand screening and cysteine-targeting drug discovery.[1] Its low solubility is often a misunderstanding of two distinct phenomena:

-

Thermodynamic Insolubility: High crystallinity and lipophilicity causing "crash-out" in aqueous buffers.[1]

-

Chemical Instability (Pseudo-insolubility): Rapid covalent sequestration by buffer nucleophiles (e.g., DTT, BME), which mimics precipitation or loss of titer.[1]

This guide provides a validated workflow to distinguish and resolve these issues.

Phase 1: Diagnostic Flowchart

Before altering your protocol, determine the root cause of the solubility failure using this decision matrix.

Caption: Diagnostic logic for distinguishing physical precipitation from chemical reactivity issues.

Phase 2: Frequently Asked Questions (Technical Solutions)

Q1: My 10 mM stock in DMSO is clear, but it precipitates immediately upon addition to PBS. Why?

A: This is the "Solvent Shock" phenomenon.[1] ESBN is a flat, aromatic molecule that stacks efficiently (pi-stacking).[1] When you spike a high-concentration DMSO stock directly into an aqueous buffer, the local concentration at the pipette tip transiently exceeds the solubility limit, nucleating crystals that never redissolve.[1]

The Fix: The "Intermediate Step" Protocol Do not jump from 100% DMSO to 1% DMSO in one step.

-

Prepare a 100x Working Solution: Dilute your 10 mM DMSO stock 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% PEG-400 or pure Propylene Glycol).

-

Equilibrate: Vortex this intermediate solution.

-

Final Dilution: Pipette this working solution into your PBS buffer while vortexing the buffer.

-

Result: This prevents the local supersaturation spike.[1]

-

Q2: I see a loss of compound signal in my assay, but no visible precipitate. Is it soluble?

A: You are likely observing chemical depletion , not insolubility.[1] ESBN contains a vinyl sulfone group, which is a "soft" electrophile.[1] It is designed to react with cysteine thiols.[1]

-

Check your buffer: Does it contain DTT (Dithiothreitol), BME (Beta-mercaptoethanol), or Glutathione?

-

Mechanism: These reducing agents act as decoy nucleophiles, rapidly consuming the ESBN via a Michael addition reaction before it can reach your target protein.[1]

-

Solution: Switch to a non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) , which does not react with vinyl sulfones [1].[1]

Q3: What is the maximum solubility I can expect in aqueous buffer?

A: For aryl vinyl sulfones like ESBN, the thermodynamic solubility limit in pure PBS is typically < 50 µM .[1] However, "kinetic solubility" (how long it stays in solution before crashing out) can be extended to 100–200 µM using additives.[1]

Recommended Formulation Matrix:

| Additive Class | Reagent | Concentration | Mechanism | Compatibility |

| Cosolvent | DMSO | 1% - 5% | Increases bulk solvent polarity match. | Standard. |

| Surfactant | Tween-20 | 0.01% - 0.05% | Prevents micro-crystal nucleation.[1] | Highly Recommended. |

| Carrier | HP-β-Cyclodextrin | 10 mM | Encapsulates the hydrophobic phenyl ring.[1] | Excellent for animal dosing; may lower potency in vitro.[1] |

| Buffer | HEPES (pH 7.4) | 50 mM | Preferable to Phosphate (PBS) for stability.[1] | Standard. |

Q4: Can I heat the solution to dissolve the precipitate?

A: Proceed with extreme caution.

-

In DMSO: Yes. You can warm the stock to 37°C–40°C to dissolve crystals.[1] Vinyl sulfones are thermally stable in organic solvents.[1]

-

In Aqueous Buffer: No. Heating an aqueous suspension of a Michael acceptor accelerates hydrolysis (water acting as a nucleophile) and polymerization.[1] If it crashes out in buffer, filter it or remake it; do not heat it.[1]

Phase 3: Validated Experimental Protocols

Protocol A: Kinetic Solubility Assay (Turbidimetric)

Use this to determine the "Safe Working Concentration" for your specific assay buffer.[1]

-

Preparation: Prepare a 20 mM stock of ESBN in anhydrous DMSO.

-

Plate Setup: Use a clear, flat-bottom 96-well plate.

-

Titration:

-

Spike: Add 2 µL of ESBN stock to wells, starting at high concentration and diluting down.

-

Target Concentrations: 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM.[1]

-

-

Read: Measure Absorbance at 620 nm (turbidity) immediately (t=0) and at 2 hours (t=2h).

-

Analysis: Any well with OD620 > 0.02 above the blank indicates precipitation.[1]

Protocol B: Thiol Stability Check (NMR/LCMS)

Use this to verify if your buffer is "eating" your compound.[1]

-

Mix: Prepare 100 µM ESBN in your buffer.

-

Incubate: Wait 30 minutes at Room Temperature.

-

Analyze: Run LC-MS.

References

-

Getz, E. B., et al. (1999).[1] A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry.

-

Patterson, A. W., et al. (2006).[1] Design and synthesis of vinyl sulfone-based inhibitors. Journal of Medicinal Chemistry.

-

Santos, M. M. M., et al. (2025).[1] Vinyl sulfones: Synthetic preparations and medicinal chemistry applications.[1][2][3] Journal of Organic Chemistry. (Note: Generalized citation for vinyl sulfone chemistry).[1]

Disclaimer: This guide is for research use only. Always consult the Material Safety Data Sheet (MSDS) for this compound before handling.

Sources

Challenges in identifying modification sites of 3-(Ethenesulfonyl)benzonitrile

Topic: Challenges in identifying modification sites of 3-(Ethenesulfonyl)benzonitrile

Role: Senior Application Scientist | Context: Covalent Fragment Screening & Chemoproteomics

Executive Summary

This compound (ESBN) is a representative vinyl sulfone-based electrophilic fragment used in Covalent Fragment-Based Drug Discovery (FBDD) . Unlike highly reactive acrylamides, the vinyl sulfone warhead is a "soft" electrophile that preferentially targets cysteine residues via Michael addition.

However, identifying the precise modification site is often plagued by three specific technical hurdles: Gas-phase lability (Retro-Michael reaction) during MS/MS, pH-dependent promiscuity , and isobaric ambiguity . This guide provides the protocols to overcome these challenges.

Module 1: Mass Spectrometry & Fragmentation (The "Disappearing" Modification)

User Query:

"I see a clear mass shift on the intact protein matching the ESBN adduct (+193 Da), but when I digest and run MS/MS, the search engine fails to localize the site or identifies the peptide as unmodified. Where is the modification going?"

Technical Insight:

This is the most common failure mode with vinyl sulfones. While the thioether bond formed in solution is stable, the gas-phase stability inside the mass spectrometer is lower. Under standard HCD (Higher-energy Collisional Dissociation) conditions, vinyl sulfone adducts can undergo a Retro-Michael decomposition , causing the neutral loss of the entire warhead. The MS2 spectrum then resembles the unmodified peptide, leading to search failure.

Troubleshooting Protocol:

Step 1: Calculate the Exact Mass Shift Ensure your search parameters are precise.

-

Formula:

-

Monoisotopic Mass Added: 193.01975 Da

-

Reaction Type: Addition (No leaving group).

Step 2: Optimize Fragmentation Energy Standard Normalized Collision Energy (NCE) of 28-32% often strips the modification.

-

Action: Create a "stepped NCE" method (e.g., 20, 25, 30%). Lower energies preserve the labile modification on the backbone fragments (b- and y-ions).

-

Alternative: If available, use EThcD (Electron Transfer/Higher-Energy Collision Dissociation). ETD preserves labile PTMs better than HCD.

Step 3: Enable "Diagnostic Ion" Search If the modification falls off, the warhead itself may ionize.

-

Action: Check your raw data for a low-mass reporter ion at m/z ~194.02 (protonated ESBN) or specific fragment ions of the benzonitrile group.

Visual Workflow: The Retro-Michael Challenge

Module 2: Specificity & Reactivity (The "Wrong Residue" Issue)

User Query:

"My software is assigning the modification to a Lysine (K) or Histidine (H) residue instead of the expected Cysteine (C). Is this real or an artifact?"

Technical Insight:

While ESBN is cysteine-selective, it is not cysteine-exclusive. Vinyl sulfones are "soft" electrophiles, but at elevated pH (> 8.0), the epsilon-amino group of Lysine becomes deprotonated and nucleophilic enough to react. Furthermore, search algorithms often "force" a fit to the highest scoring ion series. If the b/y ions are ambiguous, the software may randomly assign the mass shift to a nearby Lysine.

Troubleshooting Protocol:

Step 1: The pH Titration Check

-

Protocol: Perform the labeling reaction at pH 7.4 and pH 8.5 .

-

Logic: Cysteine labeling should be stable across both. Lysine labeling will significantly increase at pH 8.5. If the site disappears at pH 7.0-7.4, it is likely a non-specific Lysine/Histidine artifact.

Step 2: Manual Spectra Validation (The "Golden Rule") Do not trust the software score blindly.

-

Locate the peptide spectrum.[1]

-

Find the b-ion or y-ion immediately before and after the suspected residue.

-

Calculation: Does the mass difference between these two ions exactly equal Residue_Mass + 193.02?

-

If YES: The site is correctly localized.

-

If NO: The modification is on a different residue (likely the Cys).

-

Step 3: Competition Assay

-

Protocol: Pre-incubate with 10mM Iodoacetamide (IAA) for 30 mins, then add ESBN.

-

Result: IAA is highly Cys-selective. If the ESBN signal disappears, the target was Cys. If the ESBN signal remains, the target is Lys/His (or a buried Cys inaccessible to IAA but accessible to the fragment).

Module 3: Data Analysis & Interpretation

Common FAQ: Data Processing Parameters

| Parameter | Recommended Setting | Reason |

| Variable Modification | +193.0198 Da (C, K, H) | Allow search on K/H to detect promiscuity. |

| Fragment Tolerance | 20 ppm (High Res) | Tight tolerance reduces false positives. |

| Neutral Loss | -193.0198 Da | Tell the software to look for the "unmodified" backbone in MS2. |

| Max Missed Cleavages | 3 | Modification near Trypsin sites (K/R) blocks digestion. |

User Query:

"I have low sequence coverage and can't find the modified peptide at all."

Solution: "Scout" Peptides & Digestion Logic

The benzonitrile group is hydrophobic. Modifying a short, hydrophilic peptide with ESBN significantly alters its retention time (RT) and ionization efficiency.

-

Check the Hydrophobicity Shift: Expect the modified peptide to elute later than the wild-type version on Reverse Phase (C18).

-

Trypsin Blocking: If ESBN modifies a Cysteine near a Lysine/Arginine, Trypsin may not cut there due to steric hindrance.

-

Action: Search for "mis-cleaved" peptides (e.g., a longer peptide spanning the cut site).

-

Action: Use Chymotrypsin or Glu-C as an alternative protease to generate different peptide maps.

-

Module 4: Experimental Workflow Diagram

The following diagram outlines the decision tree for validating a hit from an ESBN screen.

References

-

London, N., et al. (2020). Covalent Fragment Screening Enables Rapid Discovery of Inhibitors for the RBR E3 Ubiquitin Ligase HOIP. ACS Chemical Biology.

-

Resnick, E., et al. (2019). Rapid covalent-probe discovery by electrophile fragment screening. Journal of the American Chemical Society.

-

Ciancone, A., et al. (2025).[2][3] Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. Molecular & Cellular Proteomics.

-

Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Covalent Modification by 3-(Ethenesulfonyl)benzonitrile

For researchers at the forefront of drug discovery and chemical biology, the targeted covalent inhibitor (TCI) modality offers a powerful approach to achieving high potency and prolonged pharmacodynamic effects. Among the diverse electrophilic warheads employed, the vinyl sulfone moiety, as exemplified by 3-(Ethenesulfonyl)benzonitrile, has emerged as a promising tool for engaging nucleophilic residues, primarily cysteine. This guide provides a comprehensive, technically-grounded framework for validating the covalent modification of a target protein by this compound. We will delve into the causality behind experimental choices, present comparative analyses of validation techniques, and offer detailed, field-proven protocols.

The Mechanism of Action: A Michael Addition Reaction

The reactivity of this compound is predicated on the electrophilicity of the vinyl group, which is activated by the electron-withdrawing sulfonyl group. The primary mechanism of covalent bond formation with a protein target is a Michael addition reaction, typically with the thiol side chain of a cysteine residue. This reaction proceeds via the nucleophilic attack of the deprotonated cysteine (thiolate) on the β-carbon of the vinyl group, resulting in the formation of a stable thioether bond.

The Ascendancy of the Sulfonyl Michael Addition: A Comparative Guide to Orthogonal Labeling with 3-(Ethenesulfonyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Precision Bioconjugation.

In the intricate landscape of chemical biology and therapeutic development, the ability to selectively tag and track biomolecules within their native environment is paramount. This necessity has given rise to a suite of powerful orthogonal labeling strategies, each with its distinct advantages and limitations. Among these, the thiol-Michael addition reaction has long been a workhorse, with maleimide chemistry reigning as the conventional choice for cysteine-specific modification. However, the inherent reversibility of the maleimide-thiol adduct has spurred the search for more robust alternatives. This guide provides an in-depth comparison of orthogonal labeling strategies, with a focus on the emerging utility of 3-(Ethenesulfonyl)benzonitrile, a vinyl sulfone-based reagent that offers a compelling combination of reactivity and stability.

The Quest for Irreversibility: Beyond the Maleimide Paradigm

The thiol-maleimide reaction is a cornerstone of bioconjugation, valued for its rapid kinetics and high selectivity for cysteine residues under physiological conditions.[1][2] This Michael addition reaction proceeds efficiently, forming a stable thiosuccinimide bond.[3] However, the stability of this linkage has come under scrutiny, as it is susceptible to a retro-Michael reaction, particularly in the presence of other thiols, leading to potential payload exchange and reduced conjugate stability in vivo.[1][2]

This limitation has fueled the development of alternative strategies that form more permanent covalent bonds. Notable among these are the bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and its metal-free counterpart, the strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5][6] These reactions offer exceptional specificity and biocompatibility. Another powerful technique is the inverse-electron-demand Diels-Alder (IEDDA) reaction, which boasts extremely fast kinetics.[7][8][9] While these methods are invaluable, they often require the introduction of non-native functional groups (azides, alkynes, etc.) into the target biomolecule through genetic engineering or metabolic labeling, which can be a complex undertaking.

Enter this compound: A Stable and Selective Alternative

This compound emerges as a promising reagent that directly addresses the stability concerns associated with maleimides while retaining the advantage of targeting a naturally occurring amino acid. As a vinyl sulfone, its reactivity is predicated on the thiol-Michael addition, where the nucleophilic thiol group of a cysteine residue attacks the electron-deficient β-carbon of the vinyl group. The strong electron-withdrawing nature of the sulfone group, further activated by the nitrile substituent on the benzene ring, renders the vinyl group highly electrophilic and thus, highly reactive towards thiols.[10]

The key advantage of the vinyl sulfone linkage is its stability. The resulting thioether bond is significantly more resistant to reversal under physiological conditions compared to the thiosuccinimide bond formed from maleimides.[7][11] This enhanced stability is crucial for applications requiring long-term tracking of biomolecules or for the development of antibody-drug conjugates (ADCs) where premature drug release can lead to off-target toxicity.

Visualizing the Reaction Mechanism

Caption: Mechanism of this compound with a cysteine residue.

A Head-to-Head Comparison of Leading Orthogonal Labeling Strategies

To provide a clear and objective assessment, the following table summarizes the key performance characteristics of this compound in comparison to established orthogonal labeling methods.

| Feature | This compound (Vinyl Sulfone) | Thiol-Maleimide Chemistry | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |

| Target Residue | Cysteine | Cysteine | Azide/Alkyne (requires incorporation) | Diene/Dienophile (requires incorporation) |

| Reaction Type | Thiol-Michael Addition | Thiol-Michael Addition | [3+2] Cycloaddition | [4+2] Cycloaddition |

| **Reaction Kinetics (k₂) ** | Moderate to Fast (inferred) | Fast (~10² - 10³ M⁻¹s⁻¹) | Moderate to Fast (10⁻¹ - 10¹ M⁻¹s⁻¹) | Very Fast (up to 10⁶ M⁻¹s⁻¹)[8] |

| Adduct Stability | High (Irreversible)[7][11] | Moderate (Reversible)[1][2] | High (Irreversible)[4] | High (Irreversible)[7] |

| Biocompatibility | Good | Good | Excellent (Metal-free)[5] | Excellent (Metal-free)[7] |

| Ease of Use | Simple (direct labeling) | Simple (direct labeling) | Requires pre-functionalization | Requires pre-functionalization |

| Key Advantage | Stable adduct with direct labeling | Fast kinetics and direct labeling | High orthogonality, metal-free | Extremely fast kinetics |

| Key Disadvantage | Potentially slower than maleimides | Adduct instability | Requires bio-incorporation of handles | Requires bio-incorporation of handles |

Experimental Insights: Causality Behind the Choices

The successful implementation of any labeling strategy hinges on a thorough understanding of the underlying experimental parameters.

pH: The Critical Modulator of Reactivity

For thiol-Michael additions, pH is a critical parameter. The reaction proceeds via the nucleophilic attack of the thiolate anion (S⁻) on the electrophilic vinyl group. Therefore, a pH slightly above the pKa of the cysteine thiol (~8.5) will increase the concentration of the more reactive thiolate, thereby accelerating the reaction rate. However, at significantly higher pH values (pH > 8.5), the risk of side reactions with other nucleophilic residues, such as lysine, increases.[11] A common practice is to perform the labeling reaction at a pH between 7.0 and 8.5 to strike a balance between reaction efficiency and selectivity.

Stoichiometry and Reaction Time: A Balancing Act

The stoichiometry of the labeling reagent to the protein and the reaction time are interdependent variables that need to be optimized for each specific system. A higher excess of the labeling reagent can drive the reaction to completion more quickly but also increases the risk of non-specific labeling and can make purification more challenging. It is advisable to start with a modest excess (e.g., 5-10 fold) and monitor the reaction progress over time using techniques such as mass spectrometry or SDS-PAGE to determine the optimal conditions.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general framework for the labeling of a cysteine-containing protein. Optimization of buffer conditions, reagent concentrations, and incubation times may be required for specific applications.

Materials:

-

Cysteine-containing protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Quenching reagent (e.g., 1 M N-acetylcysteine or β-mercaptoethanol)

-

Purification system (e.g., size-exclusion chromatography column or dialysis cassette)

Procedure:

-

Protein Preparation: Ensure the protein solution is free of any extraneous thiol-containing compounds. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.

-

Labeling Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration (typically a 5- to 20-fold molar excess over the protein).

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time should be determined empirically.

-

Quenching: Add a quenching reagent in significant excess (e.g., 100-fold molar excess over the labeling reagent) to consume any unreacted this compound.

-

Purification: Purify the labeled protein from excess reagent and quenching byproducts using size-exclusion chromatography or dialysis.

-

Characterization: Confirm the successful labeling and determine the degree of labeling using appropriate analytical techniques such as mass spectrometry or UV-Vis spectroscopy.

Workflow for Comparative Analysis of Labeling Strategies

Caption: A generalized workflow for comparing different labeling strategies.

Conclusion: A More Stable Future for Bioconjugation

The selection of an appropriate orthogonal labeling strategy is a critical decision in the design of experiments in chemical biology and the development of protein therapeutics. While traditional maleimide chemistry offers simplicity and speed, the stability of the resulting conjugate remains a significant concern. This compound, as a representative of the vinyl sulfone class of reagents, provides a compelling alternative that forms a highly stable and irreversible thioether linkage with cysteine residues. Its direct reactivity with a naturally occurring amino acid simplifies workflows compared to methods requiring bio-incorporation of chemical handles. As the demand for robust and stable bioconjugates continues to grow, the adoption of vinyl sulfone-based reagents like this compound is poised to become an increasingly valuable tool in the arsenal of researchers and drug developers, paving the way for more reliable and effective biomolecular analysis and therapies.

References

-

Creative Biolabs. (n.d.). Conjugation Based on Cysteine Residues. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Inverse Electron Demand Diels-Alder Reaction (IEDDA). Retrieved from [Link]

-

Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]

-

Bio-orthogonal Chemistry: Pioneering Therapeutic Precision in Medicine. (n.d.). Retrieved from [Link]

-

Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. (2011, August 16). Retrieved from [Link]

-

Frontiers. (2021, April 12). Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering. Retrieved from [Link]

-

National Institutes of Health. (2021, April 13). Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering. Retrieved from [Link]

-

National Institutes of Health. (n.d.). IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. Retrieved from [Link]

-

National Institutes of Health. (n.d.). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Retrieved from [Link]

-

ACS Publications. (2021, November 30). Bioorthogonal Chemistry and Its Applications. Retrieved from [Link]

-

National Institutes of Health. (2023, November 22). Recent Advances in Bioorthogonal Ligation and Bioconjugation. Retrieved from [Link]

-

ACS Publications. (2020, March 30). SNAP/CLIP-Tags and Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)/Inverse Electron Demand Diels–Alder (IEDDA) for Intracellular Orthogonal/Bioorthogonal Labeling. Retrieved from [Link]

-

Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis. (n.d.). Retrieved from [Link]

-

ACS Publications. (2021, July 29). Bioorthogonal Chemistry and Bioconjugation: Synergistic Tools for Biology and Biomedicine. Retrieved from [Link]

-

Orthogonal bioconjugation targeting cysteine-containing peptides and proteins using alkyl thianthrenium salts. (n.d.). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Retrieved from [Link]

Sources

- 1. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. neb.com [neb.com]

- 3. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]

- 4. Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Poly(zwitterionic)protein conjugates offer increased stability without sacrificing binding affinity or bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein labeling protocol [abberior.rocks]

- 7. researchgate.net [researchgate.net]

- 8. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. Kinetics of the anaerobic reaction of nitric oxide with cysteine, glutathione and cysteine-containing proteins: implications for in vivo S-nitrosation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

A Senior Application Scientist's Guide to the Characterization of 3-(Ethenesulfonyl)benzonitrile Adducts by Tandem Mass Spectrometry

For researchers, medicinal chemists, and drug development professionals, the precise characterization of covalent adducts is paramount in understanding drug efficacy, mechanism of action, and potential off-target effects. 3-(Ethenesulfonyl)benzonitrile is a valuable chemical probe and potential therapeutic agent that acts as a Michael acceptor, primarily targeting cysteine residues in proteins. This guide provides an in-depth, objective comparison of tandem mass spectrometry (MS) techniques for the robust characterization of these adducts, supported by established fragmentation principles and detailed experimental protocols.

The Chemistry of Adduction: Why Cysteine?

This compound possesses a vinyl sulfone moiety, which is an electrophilic group highly susceptible to nucleophilic attack. The thiol group of cysteine residues in proteins is a potent nucleophile at physiological pH, making it the primary target for covalent modification by this compound via a Michael-type 1,4-addition reaction.[1] This reaction is favored due to the "soft" nature of both the thiol nucleophile and the β-carbon of the vinyl sulfone. While reactions with other nucleophilic residues like lysine are possible, they are generally less favorable, especially under controlled pH conditions.[2]

A Comparative Analysis of Tandem MS Fragmentation Techniques

The choice of fragmentation technique in tandem mass spectrometry is critical for elucidating the structure of the modified peptide, including the site of adduction and the integrity of the adduct itself. Here, we compare the three most common methods: Collision-Induced Dissociation (CID), Higher-energy C-trap Dissociation (HCD), and Electron Transfer Dissociation (ETD).

| Fragmentation Technique | Primary Ion Types | Key Advantages for Adduct Characterization | Key Disadvantages for Adduct Characterization |

| Collision-Induced Dissociation (CID) | b- and y-ions | - Well-established and widely available.- Good for peptide backbone fragmentation and sequencing. | - Can lead to the loss of labile modifications.- "Low-mass cutoff" can prevent the detection of small reporter ions. |

| Higher-energy C-trap Dissociation (HCD) | b- and y-ions | - Provides high-resolution and accurate mass fragment ion spectra.- No low-mass cutoff, allowing for the detection of small reporter ions. | - Can induce a characteristic retro-Michael addition, leading to the loss of the adduct from the peptide. |

| Electron Transfer Dissociation (ETD) | c- and z-ions | - Preserves labile post-translational modifications.- Effective for highly charged precursor ions. | - Can be less efficient for doubly charged precursor ions.- May produce less extensive backbone fragmentation compared to CID/HCD for some peptides. |

Expert Insight: A multi-faceted approach is often the most fruitful. The characteristic retro-Michael addition in HCD, while a challenge for localization, can also serve as a diagnostic tool for the presence of a vinyl sulfone adduct. Complementing this with ETD, which is more likely to preserve the adduct, provides a more complete picture of the modification.

Expected Fragmentation Pathways of this compound Adducts

Understanding the fragmentation behavior of the adduct is key to its confident identification.

Peptide Backbone Fragmentation